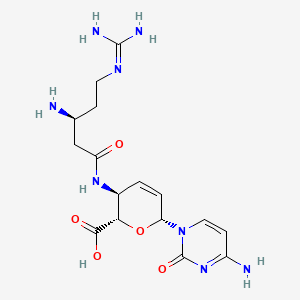
Demethylblasticidin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylblasticidin S is a natural product found in Streptomyces lividans and Streptomyces griseochromogenes with data available.
Aplicaciones Científicas De Investigación
Antibiotic Development
2.1 Mechanism of Action
DBS functions by binding to the P site of the ribosome, causing conformational changes that inhibit protein synthesis. This mechanism sets it apart from other antibiotics that target different sites on the ribosome, such as chloramphenicol and linezolid . Understanding this unique action can inform the development of new antibiotics that bypass existing resistance mechanisms.
2.2 Resistance Mechanisms
Research has identified several mechanisms through which bacteria develop resistance to blasticidin S, including the production of blasticidin S deaminase and acetyltransferase enzymes that modify the antibiotic . Investigating these pathways can lead to strategies for overcoming resistance in pathogenic strains.
Therapeutic Applications
3.1 Antifungal Activity
DBS has demonstrated significant antifungal activity against various pathogens, including Aspergillus flavus, where it inhibits aflatoxin production without impairing fungal growth . This property is particularly valuable in agriculture and food safety, where controlling mycotoxin levels is critical.
3.2 Gene Selection in Eukaryotic Systems
Due to its selective toxicity towards eukaryotic cells at certain concentrations, DBS is utilized as a selection marker in transgenic studies. It allows for the identification of successfully transformed cells in laboratory settings . This application is crucial for genetic engineering and biotechnology research.
Case Studies and Research Findings
Propiedades
Número CAS |
63257-29-4 |
|---|---|
Fórmula molecular |
C16H24N8O5 |
Peso molecular |
408.41 g/mol |
Nombre IUPAC |
(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1 |
Clave InChI |
OJVBAQZCFZMOBW-NGERZBJRSA-N |
SMILES |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Sinónimos |
demethylblasticidin S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















